5,6,11,12-Tetrahydrodibenzo[b,f]azocine
Description
Significance of Eight-Membered Nitrogen Heterocycles in Complex Molecular Design
Eight-membered nitrogen-containing heterocycles, such as azocines, are widely found in biologically active natural products and medicinally relevant synthetic compounds. Current time information in Jakarta, ID. They are often regarded as "privileged scaffolds" in drug discovery due to their distinct structural features that offer a balance between conformational flexibility and rigidity. This balance can lead to improved binding properties with biological targets, such as enzymes, by allowing the molecule to adopt an optimal conformation within an active site. Current time information in Jakarta, ID.
Despite their potential, the synthesis of medium-sized rings like azocines presents a formidable challenge for chemists. The construction of these eight-membered rings is often hampered by unfavorable entropic and enthalpic factors, which can lead to low yields and the competing formation of undesired side products. nih.gov Consequently, these scaffolds remain underrepresented in compound screening libraries, highlighting the need for new and efficient synthetic strategies. Current time information in Jakarta, ID.
Overview of the Dibenzo[b,f]azocine Core within Annulated Azocine (B12641756) Systems
The 5,6,11,12-Tetrahydrodibenzo[b,f]azocine scaffold belongs to the class of annulated azocines, specifically benzannulated azocines, where benzene (B151609) rings are fused to the central azocine core. Current time information in Jakarta, ID. This fusion imparts a higher degree of rigidity and a defined spatial arrangement to the molecule compared to non-annulated azocines. The dibenzo[b,f]azocine core is a key structural motif found in a variety of synthetic compounds that exhibit promising biological activities. Current time information in Jakarta, ID.acs.org
The arrangement of the two benzene rings fused to the eight-membered nitrogen-containing ring creates a distinctive V-shape, which is a common feature in several classes of psychoactive compounds based on related seven-membered ring systems (dibenzazepines). Research has focused on developing synthetic routes that allow for the controlled introduction of various substituents onto this core structure, enabling the exploration of structure-activity relationships. nih.gov
Historical Perspectives on the Research and Development of the this compound Scaffold
The historical development of the this compound scaffold is closely linked to the broader exploration of tricyclic and medium-ring heterocyclic systems in medicinal chemistry. Its seven-membered ring analogue, the dibenzo[b,f]azepine core, has been extensively studied since the mid-20th century, leading to the development of important pharmaceuticals. beilstein-journals.org
The expansion from the well-trodden path of seven-membered rings to the more synthetically challenging eight-membered azocine ring represents a logical step in the quest for novel molecular architectures with unique biological properties. However, for many years, synthetic routes toward the dibenzo[b,f]azocine system were notably lacking in the chemical literature. acs.orgnih.gov Early research in the 1960s and 1970s often focused on related diazocine systems, which contain two nitrogen atoms in the central ring. rsc.orgrsc.org
It was not until the early 21st century that more dedicated efforts to develop convenient, convergent synthetic routes to this specific heterocyclic class began to appear. nih.gov Researchers have since developed various strategies, including intramolecular cyclizations and ring-expansion reactions, to access this scaffold. researchgate.net These modern synthetic efforts have opened the door to building libraries of dibenzo[b,f]azocine derivatives for further investigation in areas such as protein kinase inhibition. nih.gov
Structure
3D Structure
Properties
Molecular Formula |
C15H15N |
|---|---|
Molecular Weight |
209.29 g/mol |
IUPAC Name |
5,6,11,12-tetrahydrobenzo[c][1]benzazocine |
InChI |
InChI=1S/C15H15N/c1-2-7-14-11-16-15-8-4-3-6-13(15)10-9-12(14)5-1/h1-8,16H,9-11H2 |
InChI Key |
WMFXVTTVODXHLE-UHFFFAOYSA-N |
Canonical SMILES |
C1CC2=CC=CC=C2NCC3=CC=CC=C31 |
Origin of Product |
United States |
Synthetic Methodologies for 5,6,11,12 Tetrahydrodibenzo B,f Azocine and Its Structural Analogs
Classical and Contemporary Approaches to the Azocine (B12641756) Ring System Formation
The formation of the eight-membered ring inherent to the 5,6,11,12-tetrahydrodibenzo[b,f]azocine framework presents a significant synthetic challenge due to unfavorable entropic and enthalpic factors associated with medium-sized ring formation. To overcome these hurdles, chemists have developed a range of innovative strategies, which can be broadly categorized into ring-expansion reactions and direct cyclization methods.
Ring-expansion reactions provide a powerful and effective pathway to medium-sized rings like azocines from more readily accessible smaller ring precursors. This approach leverages the release of ring strain or thermodynamically driven rearrangements to facilitate the formation of the larger heterocyclic system.
A systematic investigation into the reductive ring-expansion of cyclic ketoximes fused to aromatic rings has demonstrated this to be a potent method for synthesizing nitrogen-containing heterocycles. researchgate.net A key reagent in this transformation is diisobutylaluminum hydride (DIBALH). researchgate.net The DIBALH-mediated reaction of a cyclic ketoxime regiospecifically yields a variety of bicyclic or tricyclic heterocycles where a nitrogen atom is attached to an aromatic ring. researchgate.net
Unlike the classical Beckmann rearrangement, where the geometry of the oxime's C=N double bond dictates the migratory aptitude and can lead to a mixture of products, the DIBALH-mediated reductive ring expansion can exclusively yield the aromatic secondary amine. researchgate.net This methodology has been successfully applied to the construction of the azepinoindole core, showcasing its utility in building complex heterocyclic systems. researchgate.net
Table 1: Examples of DIBALH-Mediated Reductive Ring Expansion of Oximes Data synthesized from research findings. researchgate.net
| Starting Material (Oxime) | Reagent | Product Type | Yield |
| Aromatic-fused cyclohexanone (B45756) oxime | DIBALH | Tricyclic secondary amine (azepine ring) | Good |
| Aromatic-fused cyclopentanone (B42830) oxime | DIBALH | Tricyclic secondary amine (azepine ring) | Good |
Ring-Expansion Reactions in the Context of this compound Synthesis
Alkyne-Induced Ring Expansion of Annulated Tetrahydropyridines
The reaction of certain N-heterocycles with activated alkynes can induce a ring expansion to furnish the eight-membered azocine core. For instance, tetrahydropyrrolo[3,2-c]pyridines have been shown to undergo ring expansion upon reaction with dimethyl acetylenedicarboxylate (B1228247) (DMAD), affording novel tetrahydropyrrolo[2,3-d]azocines. researchgate.net This transformation proceeds under mild conditions, typically at room temperature in solvents like acetonitrile (B52724) or DMSO. researchgate.net
Similarly, enantiomerically pure 2-alkenyl azetidines can be converted into N-alkyl-1,2,3,6-azocines through a reaction with activated alkynes such as ethyl propiolate. researchgate.net This ring enlargement provides a valuable route to functionalized eight-membered nitrogen heterocycles while maintaining the chirality of the starting material. researchgate.net
The condensation of 1,4-dicarbonyl compounds with primary amines is a well-established method for synthesizing various heterocycles. This strategy has been extended to the formation of eight-membered rings. Unsaturated eight-membered ring lactams, which are azocine derivatives, can be obtained by the expansion of the five-membered ring of a cyclopentane-1,4-diketone with primary amines. researchgate.netdntb.gov.ua The proposed mechanism involves the formation of an azabicyclo[3.3.0]octane intermediate. researchgate.net This bismuth-catalyzed reaction provides a new and promising molecular scaffold for further chemical exploration. researchgate.net
Table 2: Ring Expansion of 1,4-Diketones Data based on reported methodologies. researchgate.netdntb.gov.ua
| Diketone Substrate | Amine | Catalyst | Product |
| Cyclopentane-1,4-dione derivative | Primary amine | Bismuth salts | Eight-membered ring lactam |
Cyclization Strategies for the Construction of the this compound Framework
Direct cyclization of acyclic precursors represents the most straightforward conceptual approach to the dibenzo[b,f]azocine skeleton. Modern metal-catalyzed reactions have become indispensable in achieving these often-challenging ring closures.
Palladium-catalyzed cross-coupling reactions are powerful tools for C-C and C-N bond formation. The intramolecular Heck reaction , which involves the coupling of an aryl or vinyl halide with an alkene tethered to the same molecule, is particularly useful for constructing cyclic systems. princeton.edu The regioselectivity of the cyclization is a critical factor, governed by steric and electronic considerations. For the formation of medium-sized rings (8-12 members), a mixture of exo and endo products can be observed. princeton.edu However, by carefully selecting the substrate and reaction conditions, the reaction can be guided to selectively form the desired azocine ring. researchgate.net The intramolecular Heck reaction benefits from palladium's high tolerance for various functional groups, making it applicable to complex and highly functionalized molecules. princeton.edu
A related and powerful strategy is the intramolecular C-H arylation , where a C-H bond is directly functionalized. beilstein-journals.org Palladium catalysts have been effectively used to synthesize fused nitrogen-containing heterocycles via this method. For example, amides derived from picoline and 2,6-pyridinedicarboxylic acid can undergo intramolecular C-H arylation to afford cyclized products in good to excellent yields when an appropriate phosphine (B1218219) ligand is employed. beilstein-journals.org This approach avoids the need for pre-functionalized starting materials like organohalides, offering a more atom-economical route.
Palladium-catalyzed alkene carboamination is another sophisticated strategy that forges two bonds (one C-C and one C-N) in a single, stereoselective step. nih.govnih.gov This reaction typically involves the coupling of an aryl or alkenyl halide with a molecule containing both an amine and an alkene. While many reported examples focus on the synthesis of five- and six-membered rings like pyrrolidines and piperazines, the underlying mechanism provides a template for constructing larger rings. nih.gov The modular nature of this synthesis allows for the construction of heterocycles with diverse substitution patterns. nih.govnih.gov The stereochemical outcome of these reactions can often be predicted and controlled, making it a valuable tool for asymmetric synthesis. nih.gov
Table 3: Overview of Metal-Catalyzed Cyclization Strategies Summary of key features from cited literature. princeton.eduresearchgate.netbeilstein-journals.orgnih.govnih.gov
| Reaction | Catalyst System (Typical) | Key Bonds Formed | Application to Azocine Synthesis |
| Intramolecular Heck Arylation | Pd(0) or Pd(II) complexes, base | C-C | Forms medium-to-large rings by coupling an aryl halide and an alkene. |
| Intramolecular C-H Arylation | Pd(OAc)₂, phosphine ligand, base | C-C | Direct cyclization onto a C-H bond, offering high atom economy. |
| Alkene Carboamination | Pd₂(dba)₃, phosphine ligand, base | C-C and C-N | Convergent approach to form heterocycles in a single step. |
Radical Cyclization Pathways
Radical cyclization reactions provide a powerful method for the formation of cyclic structures, including the dibenzo[b,f]azocine system, by generating ring structures through radical intermediates. numberanalytics.com These reactions are valued for their ability to form complex rings under relatively mild conditions and have been instrumental in the synthesis of a wide range of molecules, from simple cyclic compounds to intricate natural products. numberanalytics.com
Modern strategies in radical cyclization often employ conventional initiator systems like azobisisobutyronitrile (AIBN) or peroxides, photon- or electron-driven activation, transition-metal-catalyzed processes, and organocatalytic platforms. researchgate.net For instance, a radical-mediated cascade cyclization of isocyanides with AIBN has been developed under metal- and additive-free conditions to produce 2,4-dicyanoalkylated benzoxazines, showcasing the potential of radical pathways in constructing complex heterocyclic systems. researchgate.net While not directly synthesizing this compound, these methods highlight the adaptability of radical cyclization for creating fused ring systems.
Radical cascade reactions, in particular, are highly effective for constructing polycyclic molecules. nih.gov These processes can form multiple new chemical bonds in a single step, offering high atom economy and efficiency. For example, a cascade radical cyclization of 1,6-enynes has been reported for the synthesis of biologically important γ-lactams, demonstrating the formation of C–S, C–C, and C–X bonds in one operation. researchgate.net
Table 1: Examples of Radical Cyclization Precursors and Products
| Precursor Type | Reaction Conditions | Resulting Scaffold | Key Features |
|---|---|---|---|
| 1,6-enynes | Cobalt(II)-based metalloradical catalysis | Cyclopropane-fused tetrahydrofurans | Asymmetric, stereoselective, forms three contiguous stereogenic centers. nih.gov |
| Olefinic 1,3-dicarbonyls and amides | Nitrile C(sp³)-H bonds, aqueous media | 2,3-dihydrofurans and benzoxazines | Metal- and base-free, initiated by in-situ formed cyanomethyl radical. researchgate.net |
| o-Isocyanodiaryl amines | Radical addition/cyclization | Dibenzo[b,e] nih.govrsc.orgdiazepine derivatives | Efficient synthesis of potentially bioactive compounds. researchgate.net |
Friedel-Crafts Cyclization Approaches for Dibenzoazocine Systems
Friedel-Crafts reactions are a cornerstone of organic synthesis, providing a powerful tool for the construction of carbon-carbon bonds involving aromatic moieties. nih.gov This classical reaction has been adapted for the synthesis of various fused heterocyclic systems, including dibenzoazepines and dibenzoazocines. researchgate.netresearchgate.net The key step in these approaches is typically an intramolecular cyclization of a suitable precursor bearing an aromatic ring and a reactive functional group.
The choice of catalyst and reaction conditions can significantly influence the outcome of the cyclization. For instance, AlCl₃ in nitromethane (B149229) or dichloromethane, as well as P₂O₅ in toluene, have been successfully employed for the ring closure of precursors like ethyl 2-(2-(N-phenyl-N-tosylamino)phenyl)acetate to form the dibenzoazepinone ring system. researchgate.net
Table 2: Friedel-Crafts Cyclization for Dibenzo[b,f]azocine and Analogs
| Precursor Type | Catalyst/Reagent | Solvent | Product Scaffold |
|---|---|---|---|
| Nitrogen-containing carboxylic acids/alkanols | AlCl₃, P₂O₅, or PPA | Not specified | 5H-dibenz[b,f]azocine derivatives. researchgate.netresearchgate.net |
| Ester with an appropriate side chain | Not specified (anion chemistry) | Not specified | Azocine ring analogues. researchgate.net |
| 2-(2-(N-phenyl-N-tosylamino)phenyl)acetic acid derivatives | AlCl₃/CH₃NO₂ or P₂O₅ | Dichloromethane or Toluene | Dibenzoazepinone ring system. researchgate.net |
Ring-Closing Metathesis (RCM) in Dibenzoazocine Synthesis
Ring-closing metathesis (RCM) has emerged as a versatile and powerful tool for the synthesis of a wide variety of unsaturated cyclic compounds, including nitrogen-containing heterocycles. wikipedia.orgnih.gov This reaction, catalyzed by metal alkylidene complexes (e.g., Grubbs' or Schrock's catalysts), involves the intramolecular reaction of a diene to form a cycloalkene and a volatile byproduct, typically ethylene. wikipedia.org
The synthesis of benzazocines using RCM as a key step has been successfully demonstrated. documentsdelivered.comresearchgate.net For instance, protected 1,2,3,6-tetrahydro-2-benzazocines have been synthesized from 2-allyl-3-isopropoxy-4-methoxybenzaldehyde. researchgate.net The broad substrate scope and functional group tolerance of modern RCM catalysts allow for the construction of complex polycyclic and heterocyclic systems. wikipedia.orgnih.gov This methodology is particularly advantageous for creating medium-sized rings (8-11 atoms), which are often challenging to synthesize via traditional methods.
While electron-rich amines can sometimes be challenging substrates for metathesis, catalyst development has led to improved yields and applicability. nih.gov The use of N-heterocyclic carbene ligands in ruthenium catalysts, for example, has enhanced their activity and stability. nih.gov
Table 3: Application of RCM in the Synthesis of Azocine-Related Scaffolds
| Substrate | Catalyst | Product | Significance |
|---|---|---|---|
| Di- or tri-olefins tethered by a nitrogen atom | Grubbs' or Schrock's catalysts | Unsaturated nitrogen heterocycles | General method for aza-cycle synthesis. nih.gov |
| Precursors derived from 2-allyl-3-isopropoxy-4-methoxybenzaldehyde | Not specified | 1,2,3,6-tetrahydro-2-benzazocines | Demonstrates the utility of RCM for benzazocine synthesis. researchgate.net |
| Dienes for manzamine A synthesis | Ruthenium indenylidene complex | 13-membered D ring of manzamine A | Application in complex natural product total synthesis. wikipedia.org |
Multicomponent Reaction Sequences (e.g., Petasis Reaction)
Multicomponent reactions (MCRs) are highly efficient synthetic strategies that combine three or more reactants in a single operation to form a product that incorporates the majority of the atoms from the starting materials. organic-chemistry.orgnih.gov The Petasis reaction, also known as the Petasis borono-Mannich (PBM) reaction, is a prominent example of an MCR. organic-chemistry.org It involves the reaction of an amine, a carbonyl compound, and a vinyl- or aryl-boronic acid to generate substituted amines. organic-chemistry.orgwikipedia.org
This reaction is valued for its operational simplicity, tolerance of a wide range of functional groups, and its ability to generate molecular diversity from readily available starting materials. nih.govwikipedia.org The Petasis reaction can be a key step in sequences leading to complex polycyclic scaffolds. nih.gov For instance, the products of a Petasis reaction can undergo subsequent ring-closing reactions, such as intramolecular Diels-Alder or ring-closing metathesis, to build novel polycyclic structures. nih.gov
While a direct one-pot synthesis of this compound via a Petasis reaction is not explicitly detailed in the provided sources, the principles of this MCR suggest its potential for creating precursors to the dibenzoazocine core. By carefully selecting the amine, carbonyl, and boronic acid components, it is conceivable to construct a molecule poised for a subsequent cyclization to form the desired eight-membered ring.
Table 4: Key Features of the Petasis Reaction for Scaffold Synthesis
| Component 1 | Component 2 | Component 3 | General Product | Potential for Dibenzoazocine Synthesis |
|---|---|---|---|---|
| Primary or secondary amine | Aldehyde or ketone | Vinyl- or aryl-boronic acid | Substituted amines, α-amino acids | Synthesis of precursors for subsequent cyclization. organic-chemistry.orgwikipedia.orgnih.gov |
Advanced Synthetic Protocols and Emerging Techniques
Cascade and Tandem Reactions for Efficient Dibenzoazocine Synthesis
In the context of dibenzoazocine and related structures, cascade reactions have been developed to rapidly construct the core heterocyclic system. For example, an efficient protocol for the synthesis of tetracyclic pyrido-fused dibenzodiazepines has been described via a catalyst-free, three-component cascade reaction. nih.gov This particular reaction creates two new rings and four new σ-bonds in a single step. nih.gov Another example is a complex cascade of reactions involving regioselective free radical oxidation, addition, tautomerization, intramolecular cyclization, and ring expansion to synthesize benzo[b] nih.govrsc.orgdiazocin-6(5H)-one derivatives. rsc.org
These examples, while not directly yielding this compound, underscore the power of cascade reactions in building complex, fused heterocyclic systems that are structurally related. The design of a cascade sequence that culminates in the formation of the dibenzo[b,f]azocine ring is a promising area for future research.
Microwave- and Photo-Assisted Reaction Conditions
The use of non-conventional energy sources, such as microwave irradiation and light, has gained significant traction in organic synthesis for their ability to accelerate reaction rates, improve yields, and sometimes alter reaction selectivity. acs.orgresearchgate.net
Microwave-assisted organic synthesis has been successfully applied to the construction of dibenzoazocines. nih.govacs.org A notable example is a diversity-oriented strategy for the generation of 5,6,7,8-tetrahydrodibenzo[c,e]azocines via a microwave-assisted copper-catalyzed intramolecular A³-coupling reaction. nih.govacs.org This method allows for the introduction of multiple points of diversity into the azocine skeleton in a short and efficient manner, with all compounds obtained in good yields and purities over two synthetic steps. acs.org The biaryl moiety required for the cyclization can also be efficiently formed using a microwave-assisted Suzuki-Miyaura cross-coupling reaction. acs.org Furthermore, this microwave-assisted reaction has been adapted to a continuous flow process, enabling larger-scale synthesis. acs.org
Photo-assisted reactions also offer unique opportunities for the synthesis of heterocyclic compounds. For instance, an electron donor-acceptor (EDA) complex strategy has been reported for the photoactivation of unprotected o-anilide aryl chlorides, providing a simple approach for the synthesis of several heterocycles. researchgate.net While direct photo-assisted synthesis of this compound is not prominently featured in the search results, the general principles of photochemistry suggest its potential applicability in future synthetic designs.
Table 5: Comparison of Conventional vs. Microwave-Assisted Synthesis
| Parameter | Conventional Heating | Microwave Irradiation |
|---|---|---|
| Reaction Time | Often longer (hours to days) | Significantly shorter (minutes). acs.org |
| Energy Transfer | Conductive heating from an external source | Direct dielectric heating of the reaction mixture. researchgate.net |
| Yields | Variable | Often improved. acs.org |
| Applicability to Dibenzoazocines | Established methods exist | Demonstrated to be highly effective for diversity-oriented synthesis. nih.govacs.org |
Sequential Aromatic Aza-Claisen Rearrangement and Intramolecular Heck Reactions
A powerful strategy for the synthesis of functionalized dibenzo[b,f]azocine derivatives involves a sequential aromatic aza-Claisen rearrangement followed by an intramolecular Heck reaction. This approach allows for the construction of complex, annulated benzazocine systems with high efficiency. The key steps in this methodology involve the thermal rearrangement of an N-aryl-N-allyl amine to introduce an ortho-allyl group, followed by a palladium-catalyzed intramolecular cyclization to form the eight-membered ring.
Researchers have successfully applied this sequence to synthesize a variety of coumarin- and quinolone-annulated benzazocine derivatives. researchgate.net The process typically begins with the synthesis of a suitable N-allylaniline precursor, which then undergoes a boron trifluoride etherate-catalyzed aza-Claisen rearrangement. The resulting ortho-allylated aniline (B41778) is subsequently subjected to an intramolecular Heck reaction, utilizing a palladium catalyst to facilitate the cyclization and formation of the dibenzo[b,f]azocine core. researchgate.net This method has proven to be a versatile tool for accessing a range of complex, fused heterocyclic systems.
Concurrent Synthesis of Dibenzo[b,e]azepines and 5,6,11,12-Tetrahydrodibenzo[b,f]azocines
An interesting and efficient approach to the synthesis of 5,6,11,12-tetrahydrodibenzo[b,f]azocines involves their concurrent formation alongside dibenzo[b,e]azepines. This method provides access to two important heterocyclic scaffolds in a single reaction. The reaction of 2-allyl-N-benzyl-4-haloanilines with concentrated sulfuric acid leads to the simultaneous formation of halogen-substituted 11-ethyl-6,11-dihydrodibenzo[b,e]azepines and 11-methyl-5,6,11,12-tetrahydrodibenzo[b,f]azocines.
The ratio of the two products is typically around 2:1 in favor of the dibenzo[b,e]azepine. The resulting this compound derivatives can be readily separated and further functionalized, for example, through N-acetylation. This concurrent synthesis provides a practical route to both seven- and eight-membered nitrogen-containing heterocycles from a common starting material.
Synthesis of Substituted this compound Derivatives
The functionalization of the this compound scaffold is crucial for the development of new therapeutic agents and molecular probes. Various synthetic methods have been developed to introduce substituents at the nitrogen atom and on the aromatic rings, as well as to create more rigid, bridged structures.
N-Alkylated and N-Acylated this compound Analogues
The nitrogen atom of the this compound ring system is a common site for modification. N-alkylation can be achieved through direct reaction with alkyl halides. Alternatively, a two-step process involving N-acylation followed by reduction of the resulting amide provides another route to N-alkylated derivatives. For instance, N-acetyl derivatives can be prepared by treating the parent heterocycle with an acetylating agent. These N-substituted analogs are important for exploring the structure-activity relationships of this class of compounds.
Bridged Dibenzo[b,f]azocine Structures (e.g., endo-methano derivatives)
To create more conformationally restricted analogs, bridged dibenzo[b,f]azocine structures have been synthesized. A notable example is the formation of 5,12-endo-methano derivatives. These bridged compounds can be prepared by reacting 5,6,11,12-tetrahydrodibenzo[b,f] researchgate.netprinceton.edudiazocine with paraformaldehyde or aromatic aldehydes. This reaction introduces a methylene (B1212753) or substituted methylene bridge between the two nitrogen atoms, resulting in a more rigid, cage-like structure.
Halogenated and Alkylated this compound Derivatives
The introduction of halogen and alkyl groups onto the aromatic rings of the this compound skeleton is a key strategy for modulating the electronic and steric properties of the molecule. As mentioned in the concurrent synthesis with dibenzo[b,e]azepines, halogenated derivatives can be prepared from halogen-substituted anilines. These halogenated compounds can then serve as versatile intermediates for further functionalization through cross-coupling reactions. Alkylated derivatives can also be synthesized through appropriate selection of substituted starting materials.
Table 1: Synthetic Methodologies for this compound and its Analogs
| Methodology | Key Reactions | Products |
| Sequential Aromatic Aza-Claisen Rearrangement and Intramolecular Heck Reactions | Aza-Claisen rearrangement, Intramolecular Heck reaction | Annulated dibenzo[b,f]azocine derivatives (e.g., coumarin- and quinolone-annulated) |
| Concurrent Synthesis | Acid-catalyzed cyclization of 2-allyl-N-benzyl-4-haloanilines | Halogenated 11-methyl-5,6,11,12-tetrahydrodibenzo[b,f]azocines and 11-ethyl-6,11-dihydrodibenzo[b,e]azepines |
| N-Alkylation and N-Acylation | Direct alkylation with alkyl halides, Acylation followed by reduction | N-Alkyl and N-Acyl-5,6,11,12-tetrahydrodibenzo[b,f]azocine derivatives |
| Bridged Structure Formation | Reaction with formaldehyde (B43269) or aromatic aldehydes | endo-Methano-dibenzo[b,f]azocine derivatives |
| Halogenation and Alkylation | Use of halogenated or alkylated starting materials | Halogenated and alkylated this compound derivatives |
Mechanistic Pathways and Reaction Dynamics in the Synthesis of 5,6,11,12 Tetrahydrodibenzo B,f Azocine
Elucidation of Reaction Mechanisms for Azocine (B12641756) Ring Closure
The construction of the dibenzo[b,f]azocine skeleton relies on forming a C-C or C-N bond to close the eight-membered ring. Several modern synthetic methodologies have been successfully applied to achieve this transformation, each with its distinct mechanism.
Intramolecular Heck Reaction: A powerful method for forming C-C bonds, the intramolecular Heck reaction has been employed to synthesize dibenzo[b,f]azocine derivatives. nih.gov This palladium-catalyzed reaction typically involves the coupling of an aryl halide with an alkene tethered to the same molecule. nih.govresearchgate.net The mechanism proceeds through a catalytic cycle involving:
Oxidative Addition: The Pd(0) catalyst inserts into the aryl-halide bond, forming an arylpalladium(II) complex.
Migratory Insertion (Carbopalladation): The alkene moiety of the tether coordinates to the palladium center and subsequently inserts into the aryl-palladium bond. This step is often regioselective, favoring the formation of an exo cyclized product. nih.gov
β-Hydride Elimination: A hydrogen atom from a carbon adjacent to the new C-Pd bond is eliminated, regenerating the double bond in a different position and forming a hydridopalladium(II) complex.
Reductive Elimination: The catalyst is regenerated to its Pd(0) state, typically by reaction with a base, completing the cycle.
This strategy has been effectively used to create various annulated azocine systems. nih.gov
Ring-Closing Metathesis (RCM): RCM has emerged as a robust strategy for forming medium-sized rings, including the azocine core. nih.gov This reaction, typically catalyzed by ruthenium alkylidene complexes (e.g., Grubbs catalysts), involves the intramolecular reaction of a molecule containing two terminal alkenes. nih.govnih.gov The general mechanism involves a series of [2+2] cycloadditions and cycloreversions, ultimately leading to the formation of a new, cyclic alkene and the extrusion of a small volatile alkene like ethylene. A five-step sequence culminating in a ruthenium-mediated RCM has been reported for the construction of a dibenzo[b,f]azocinone, a derivative of the target compound. nih.gov
Pomeranz–Fritsch Reaction: A classic method for synthesizing isoquinolines, the Pomeranz–Fritsch reaction can be adapted for more complex fused systems. wikipedia.orgorganicreactions.org A modified approach combining a three-component Petasis reaction with a Pomeranz–Fritsch double cyclization has been developed to create tetracyclic analogs containing the dibenzoazocine core. beilstein-journals.org This acid-catalyzed cyclization involves the formation of a benzalaminoacetal intermediate, which then undergoes ring closure onto the aromatic ring, followed by elimination to form the fused heterocyclic system. wikipedia.orgbeilstein-journals.org
Acid-Catalyzed Cyclization of Allyl Anilines: A direct synthesis of 5,6,11,12-tetrahydrodibenzo[b,f]azocines can be achieved through the reaction of 2-allyl-N-benzyl-anilines with strong acids like 98% sulfuric acid. researchgate.net This reaction proceeds via an electrophilic aromatic substitution mechanism, where the allyl group is likely protonated to form a carbocation, which then acts as the electrophile to attack the pendant N-benzyl aromatic ring, leading to cyclization. This method notably produces the azocine concurrently with a seven-membered dibenzo[b,e]azepine, indicating a competitive reaction pathway. researchgate.net
Investigation of Stereochemical Control and Regioselectivity in Dibenzoazocine Formation
The spatial arrangement of atoms (stereochemistry) and the specific orientation of bond formation (regioselectivity) are critical factors in the synthesis of complex molecules like 5,6,11,12-tetrahydrodibenzo[b,f]azocine.
Regioselectivity: Control over which of several possible isomers forms is a key challenge. In the synthesis of dibenzo[b,f]azocines, regioselectivity often manifests in the cyclization step.
Heck Reaction: The outcome of the intramolecular Heck reaction can be highly dependent on the reaction conditions. For instance, in the synthesis of dibenzo[b,f]azocinones, Jeffrey's two-phase protocol has been shown to favor the formation of the endocyclic product, while standard conditions assisted by phosphine (B1218219) ligands yield exocyclic products. This highlights the ability to control regioselectivity by tuning the catalytic system.
Reductive Ring-Expansion: A regiocontrolled reductive ring-expansion of a cyclic oxime using diisobutylaluminum hydride has been reported to give dibenzo[b,f]azocine in high yield as a single regioisomer. nih.gov In this case, the nitrogen atom is specifically located adjacent to the aromatic ring, demonstrating excellent regiochemical control. nih.gov
Nickel-Catalyzed Cyclization: In nickel-catalyzed reactions for forming similar fused ring systems, the syn-addition of the nickel complex to a triple bond during a reductive-Heck reaction leads to the regioselective formation of products with a specific exocyclic double bond geometry. nih.gov Computational studies, such as Density Functional Theory (DFT), have been used to rationalize this observed regioselectivity, confirming that the 7-exo-cyclized product is energetically favored. nih.gov
Stereochemical Control: The eight-membered ring of this compound is not planar and can adopt several conformations. Spectroscopic evidence indicates that the molecule and its derivatives favor specific conformations. X-ray crystallography has shown that in the solid state, an N-acetylated derivative, 5-acetyl-2-chloro-11-methyl-5,6,11,12-tetrahydrobenzo[b,f]azocine, adopts a boat-boat conformation. researchgate.net Controlling the formation of specific stereoisomers (enantiomers or diastereomers) is a significant goal in synthesis, often achieved through asymmetric catalysis, though specific examples for the parent compound are not extensively detailed in the provided context. The stereochemistry of substituents on the starting materials can also direct the stereochemical outcome of the final product. youtube.com
| Reaction Type | Catalyst/Conditions | Observed Outcome | Reference |
|---|---|---|---|
| Intramolecular Heck Reaction | Jeffrey's two-phase protocol | Favors endocyclic product | - |
| Intramolecular Heck Reaction | Standard conditions with phosphine ligands | Yields exocyclic products | - |
| Reductive Ring-Expansion | Diisobutylaluminum hydride (DIBAL-H) | Forms a single regioisomer with high yield | nih.gov |
| Nickel-Catalyzed Reductive-Heck | Ni(0) catalyst | Regioselective formation of 7-exo-cyclized product | nih.gov |
Conformational Analysis and Structural Dynamics of 5,6,11,12 Tetrahydrodibenzo B,f Azocine
Analysis of Ring Inversion Barriers and Conformational Interconversion Dynamics
For the related compound, 5,6,11,12-tetrahydrodibenzo[b,f] nih.govresearchgate.netdiazocine, spectroscopic evidence has indicated the presence of favored conformations and the interchange between them. In the case of its N,N'-diacetyl derivative, it has been deduced that the interchange between certain conformations occurs more readily than others, suggesting different energy barriers for various conformational pathways. rsc.org
Dynamic NMR studies on N-alkyl 5,6-dihydro-7H,12H-dibenz[c,f]azocines, another analogous system, have successfully determined a number of inversion barriers. These studies revealed that the energy barriers to interconversion were consistently higher upon protonation of the nitrogen atom. researchgate.net For instance, the barrier to racemization for the twist-boat conformation of a quaternary methiodide derivative was found to be greater than 18 kcal/mol. researchgate.net This highlights the significant role of the nitrogen's electronic state in influencing the energy landscape of ring inversion.
The presence of conformational isomers has also been observed in the ¹H NMR spectrum of an N-acyl derivative of a 5,12-dihydrodibenzo[b,f] nih.govresearchgate.netdiazocine-6,11-dione, with a ratio of 1:0.25 for the two isomers. nih.gov This observation further underscores the existence of distinct, stable conformations and the potential for measuring their relative populations and the dynamics of their interconversion.
Although precise activation energy values for the ring inversion of the parent 5,6,11,12-tetrahydrodibenzo[b,f]azocine are not provided in the search results, the data from analogous compounds strongly suggest a dynamic equilibrium between multiple conformations, with energy barriers that are sensitive to structural and environmental factors.
Table 1: Conformational Dynamics Data for Dibenzo[b,f]azocine Analogs
| Compound/Derivative | Method | Observation | Reference |
| N,N'-diacetyl-5,6,11,12-tetrahydrodibenzo[b,f] nih.govresearchgate.netdiazocine | Spectroscopic Evidence | Interchange between different conformations occurs at different rates. | rsc.org |
| N-Alkyl 5,6-dihydro-7H,12H-dibenz[c,f]azocines | Dynamic NMR | Inversion barriers were determined and found to increase upon protonation. | researchgate.net |
| Quaternary methiodide of N-alkyl 5,6-dihydro-7H,12H-dibenz[c,f]azocine | Dynamic NMR | Barrier to racemization for the twist-boat form is >18 kcal/mol. | researchgate.net |
| N-acyl-5,12-dihydrodibenzo[b,f] nih.govresearchgate.netdiazocine-6,11-dione derivative | ¹H NMR Spectroscopy | Presence of two conformational isomers in a 1:0.25 ratio. | nih.gov |
Influence of Substituents on the Preferred Conformations of Dibenzo[b,f]azocine Derivatives
Substituents, particularly on the nitrogen atom of the azocine (B12641756) ring, can exert a profound influence on the conformational equilibrium of the this compound scaffold. The size and electronic nature of these substituents can shift the balance between different conformations by introducing steric hindrance or altering electronic interactions within the molecule.
In studies of N-substituted 5,6-dihydro-7H,12H-dibenz[c,f]azocines, a clear trend was observed where the population of the flexible twist-boat conformation increased in deuterochloroform as the steric bulk of the N-substituent increased. researchgate.net This suggests that larger substituents destabilize the more rigid boat-chair conformation, pushing the equilibrium towards the more accommodating twist-boat form. Interestingly, this effect was reversed for the conjugate acids in trifluoroacetic acid, indicating a complex interplay between steric effects and the electronic environment at the nitrogen atom. researchgate.net
The introduction of N-acyl and N-alkyl groups in 5,6,11,12-tetrahydrodibenzo[b,f] nih.govresearchgate.netdiazocine derivatives has been shown to lead to stable, well-defined conformations. rsc.orgrsc.org For example, the stable conformations of a 5-acetyl-12-methyldibenzodiazocine derivative have been deduced from spectroscopic data. rsc.org The synthesis of various N-alkyl derivatives has been achieved through both direct alkylation and a process of acylation followed by reduction, allowing for a systematic investigation of the impact of different alkyl groups on the molecule's conformation. rsc.org
While the available literature provides a qualitative understanding, a comprehensive quantitative analysis of how electron-donating versus electron-withdrawing substituents on the nitrogen or the aromatic rings affect the conformational preferences of this compound is not explicitly detailed in the provided search results. However, the principles derived from related systems suggest that such electronic modifications would significantly modulate the conformational landscape.
Table 2: Influence of N-Substituents on the Conformation of Dibenzo[b,f]azocine Analogs
| Compound System | Substituent Effect | Observation | Reference |
| N-Alkyl 5,6-dihydro-7H,12H-dibenz[c,f]azocines | Increasing size of N-substituent | Increased population of the twist-boat conformation in CDCl₃. | researchgate.net |
| Conjugate acids of N-Alkyl 5,6-dihydro-7H,12H-dibenz[c,f]azocines | Increasing size of N-substituent | Decreased population of the twist-boat conformation in trifluoroacetic acid. | researchgate.net |
| 5,6,11,12-Tetrahydrodibenzo[b,f] nih.govresearchgate.netdiazocine Derivatives | N-Acetyl and N-Methyl groups | Lead to stable, deducible conformations. | rsc.org |
Theoretical Chemistry and Advanced Computational Studies on 5,6,11,12 Tetrahydrodibenzo B,f Azocine
Quantum Chemical Investigations of Electronic Structure and Stability
Currently, there is a notable absence of dedicated quantum chemical studies investigating the electronic structure and stability of 5,6,11,12-Tetrahydrodibenzo[b,f]azocine. Such studies, often employing methods like Density Functional Theory (DFT), are crucial for understanding the molecule's reactivity, aromaticity, and thermodynamic properties. While computational studies have been performed on related heterocyclic systems, such as dibenzo[b,f]oxepines, to analyze their geometry and electronic properties, similar detailed analyses for the target azocine (B12641756) compound are not found in the surveyed literature. The electronic properties, including the energies of the Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO), which are fundamental to predicting chemical behavior, have not been specifically reported for this molecule.
Computational Analysis of Molecular Geometry and Dihedral Angles
A detailed computational analysis of the molecular geometry, including bond lengths, bond angles, and dihedral angles of this compound, is not extensively documented. Conformational studies have been conducted on related diazocine and thiazocine analogues, providing insights into the favored conformations of these eight-membered ring systems. For instance, studies on 5,6,11,12-tetrahydrodibenzo[b,f] nih.govresearchgate.netdiazocine have explored its conformational dynamics. However, a direct and detailed computational analysis of the three-dimensional structure and the critical dihedral angles that define the conformation of the this compound core is not present in the available literature. Such information is vital for understanding its interaction with biological targets.
Reaction Mechanism Simulations and Energetic Profiles of Dibenzoazocine Synthetic Routes
The synthesis of dibenzo[b,f]azocine derivatives has been reported through various chemical routes. However, computational simulations of these reaction mechanisms, including the calculation of transition states and energetic profiles, for the synthesis of this compound are not described in the surveyed scientific papers. These simulations are essential for optimizing synthetic pathways and understanding the underlying mechanistic details of how the dibenzoazocine core is formed.
Advanced Research Applications of the Dibenzo B,f Azocine Scaffold in Contemporary Synthetic Chemistry
The 5,6,11,12-tetrahydrodibenzo[b,f]azocine ring system, a unique eight-membered heterocyclic structure, has garnered significant attention in modern synthetic chemistry. Its rigid, three-dimensional conformation and the presence of modifiable nitrogen and carbon centers make it an attractive scaffold for the development of novel molecules with complex architectures and potential applications in various fields of chemical research.
Future Directions and Emerging Research Avenues in 5,6,11,12 Tetrahydrodibenzo B,f Azocine Chemistry
Development of Novel and Sustainable Synthetic Pathways for Dibenzoazocine Derivatives
The demand for environmentally benign and efficient chemical processes has spurred the development of innovative synthetic strategies for constructing the dibenzoazocine core and its analogues. Future research is increasingly focused on methods that reduce waste, minimize energy consumption, and utilize renewable resources.
One promising area is the use of microwave-assisted organic synthesis (MAOS) . This technique can dramatically reduce reaction times and improve yields compared to conventional heating methods. For instance, the self-condensation of 2-aminobenzophenones to afford 6,12-diphenyl-dibenzo[b,f] researchgate.netrsc.orgdiazocines has been successfully achieved using microwave irradiation under solvent-free conditions, representing a significant step towards "green chemistry" in this field. researchgate.netresearchgate.net
Multicomponent reactions (MCRs) are another key focus, offering a highly efficient route to complex molecules in a single step. An efficient and facile synthesis of pyrrole-fused dibenzoxazepine (B10770217) and dibenzothiazepine derivatives has been developed through isocyanide-based MCRs under solvent- and catalyst-free conditions. researchgate.net This approach not only simplifies the synthetic process but also aligns with the principles of sustainable chemistry by reducing the number of synthetic steps and purification procedures.
Furthermore, the development of catalyst-free reactions is a significant trend. A notable example is the catalyst-free ring expansion reaction of tetrahydroisoquinolines with o-alkynylarylaldehydes, which constructs the dibenzo[b,d]azepine skeleton using air as a green oxidant. This method demonstrates favorable functional group tolerance and a wide substrate scope.
The table below summarizes some of the novel and sustainable synthetic approaches being explored for dibenzoazocine and related heterocyclic systems.
| Synthetic Strategy | Key Features | Example Application |
| Microwave-Assisted Synthesis | Rapid heating, reduced reaction times, often solvent-free. | Self-condensation of 2-aminobenzophenones to form dibenzo[b,f] researchgate.netrsc.orgdiazocines. researchgate.netresearchgate.net |
| Multicomponent Reactions (MCRs) | High atom economy, single-step synthesis of complex molecules. | Isocyanide-based synthesis of pyrrole-fused dibenzoxazepine derivatives. researchgate.net |
| Catalyst-Free Ring Expansion | Avoids toxic and expensive metal catalysts, uses air as an oxidant. | Synthesis of the dibenzo[b,d]azepine skeleton from tetrahydroisoquinolines. |
| Petasis and Pomeranz–Fritsch Combination | A convenient protocol for new tetracyclic tetrahydroisoquinoline derivatives. | Synthesis of 7,12-dihydro-6,12-methanodibenzo[c,f]azocine-5-carboxylic acids. beilstein-journals.org |
Future efforts in this area will likely concentrate on expanding the library of dibenzoazocine derivatives through these sustainable methods, as well as exploring new catalytic systems and reaction pathways that further enhance the efficiency and environmental friendliness of their synthesis.
Application of Advanced Spectroscopic Techniques for In-Depth Conformational and Dynamic Studies
The flexible eight-membered ring of the 5,6,11,12-tetrahydrodibenzo[b,f]azocine system can adopt various conformations, which significantly influences its biological activity and physical properties. Advanced spectroscopic techniques, in conjunction with computational modeling, are pivotal in elucidating the complex conformational landscape and dynamic behavior of these molecules.
Dynamic Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful tool for studying the stereodynamics of dibenzoazocine derivatives. researchgate.net Studies on deuterated derivatives of dibenzo-1,5-cyclooctadiene and N,N'-disubstituted-5,6,11,12-tetrahydrodibenzo[b,f] researchgate.netnih.govdiazocines have revealed the presence of mixtures of chair and twist-boat conformations. researchgate.net Variable temperature NMR experiments allow for the determination of the energy barriers for the interconversion between these conformers. For instance, the interchange between different conformations in N,N'-diacetyldibenzodiazocine has been meticulously studied, providing insights into the preferred conformational pathways. rsc.org
X-ray crystallography provides definitive evidence of the solid-state conformation of these molecules. The structures of numerous dibenzo[b,f] researchgate.netnih.govdiazocine-6,11-dione derivatives have been established by single-crystal X-ray diffraction analysis, offering a detailed picture of their three-dimensional arrangements. nih.govresearchgate.net This information is invaluable for understanding structure-activity relationships and for validating computational models.
The integration of spectroscopic data with computational methods, such as Density Functional Theory (DFT) , allows for a more comprehensive understanding of the conformational preferences and electronic properties of these compounds. researchgate.net DFT calculations can predict the geometries of different conformers and help in the assignment of vibrational spectra (e.g., FT-IR). researchgate.net
| Spectroscopic Technique | Information Gained | Example Application |
| Dynamic NMR Spectroscopy | Conformational equilibria (e.g., chair vs. twist-boat), energy barriers for interconversion. | Studying the stereodynamics of N,N'-diacetyl-5,6,11,12-tetrahydrodibenzo[b,f] researchgate.netnih.govdiazocine. researchgate.netrsc.org |
| X-ray Crystallography | Precise solid-state molecular structure, bond lengths, and angles. | Determining the crystal structure of unsymmetrically substituted 5,12-dihydrodibenzo[b,f] researchgate.netnih.govdiazocine-6,11-diones. nih.gov |
| Infrared (IR) Spectroscopy | Vibrational modes of the molecule, functional group identification. | Characterization of newly synthesized dimethoxy-chalcone derivatives. researchgate.net |
Future research will likely involve the application of more advanced and multidimensional NMR techniques to study more complex dibenzoazocine systems in various solvent environments. Furthermore, time-resolved spectroscopic methods could provide insights into the dynamics of these molecules on even faster timescales.
Integration of Machine Learning and AI in Computational Design for Dibenzoazocine Scaffolds
The convergence of computational chemistry with artificial intelligence (AI) and machine learning (ML) is revolutionizing the field of drug discovery and materials science. mdpi.comnih.gov For the dibenzoazocine scaffold, these technologies offer unprecedented opportunities for the rational design of novel derivatives with desired properties.
Scaffold-based de novo drug design using deep learning models is a particularly exciting avenue. nih.govarxiv.org These models can learn the chemical rules for adding atoms and bonds to a given scaffold, such as the dibenzoazocine core, to generate vast libraries of virtual compounds. nih.govarxiv.org These generated molecules can then be computationally screened for specific properties, such as binding affinity to a biological target or desired physicochemical characteristics. nih.gov
Quantitative Structure-Activity Relationship (QSAR) models, powered by machine learning algorithms, can predict the biological activity of new dibenzoazocine derivatives based on their structural features. longdom.org By training on existing experimental data, these models can identify key structural motifs that are important for a particular activity, thereby guiding the synthesis of more potent and selective compounds.
| AI/ML Application | Purpose | Relevance to Dibenzoazocines |
| Deep Learning Generative Models | De novo design of novel molecules with a specific scaffold. | Generation of new dibenzoazocine derivatives with potentially improved biological activity. nih.govarxiv.org |
| Machine Learning-based QSAR | Predicting the biological activity of compounds from their structure. | Guiding the design of more potent dibenzoazocine-based therapeutic agents. longdom.org |
| ADMET Prediction Models | In silico evaluation of pharmacokinetic and toxicity profiles. | Early identification of dibenzoazocine candidates with favorable drug-like properties. nih.gov |
| Reaction Prediction Algorithms | Predicting the outcomes and optimal conditions for chemical reactions. | Assisting in the design of efficient synthetic routes to novel dibenzoazocine derivatives. mdpi.com |
The future in this domain points towards the development of more sophisticated and accurate AI models that can handle complex biological data and provide more reliable predictions. The integration of AI with automated synthesis platforms could ultimately lead to a closed-loop system for the rapid discovery and optimization of new dibenzoazocine-based molecules.
Exploration of Dibenzoazocine Motifs in Materials Science and Supramolecular Chemistry Research
While the dibenzoazocine scaffold has been extensively studied in the context of medicinal chemistry, its unique structural and electronic properties also make it an attractive building block for applications in materials science and supramolecular chemistry.
The rigid yet flexible tricyclic framework of dibenzoazocines can be functionalized to create novel dyes, pigments, and optical materials . ontosight.ai The extended π-system of the aromatic rings can be modulated through substitution to tune the absorption and emission properties of the molecules, making them potentially useful in applications such as organic light-emitting diodes (OLEDs) or as fluorescent probes.
In the realm of supramolecular chemistry , the dibenzoazocine scaffold can serve as a versatile platform for the construction of host-guest systems and self-assembling materials. The defined three-dimensional shape and the potential for introducing specific recognition sites (e.g., hydrogen bond donors/acceptors) make these molecules suitable for creating complex supramolecular architectures with tailored functions.
Furthermore, the incorporation of photoswitchable moieties into the dibenzoazocine framework is a burgeoning area of research with applications in photopharmacology and the development of "smart" materials. mdpi.commdpi.com By controlling the conformation and properties of the molecule with light, it may be possible to develop light-activated drugs or materials that can change their properties on demand. The dibenzo[b,f]oxepine scaffold, a close analogue, has been investigated for its potential as a photoswitchable compound. mdpi.com
| Area of Application | Potential Use of Dibenzoazocine Motifs | Research Focus |
| Organic Electronics | As components of dyes, pigments, and optical materials. | Tuning photophysical properties through chemical modification. ontosight.ai |
| Supramolecular Chemistry | As building blocks for host-guest systems and self-assembled materials. | Designing specific intermolecular interactions to control assembly. |
| Photopharmacology | As scaffolds for light-activated therapeutic agents. | Incorporating photoswitches to control biological activity with light. mdpi.commdpi.com |
| Smart Materials | As components of materials that respond to external stimuli. | Developing materials with switchable properties for sensing or actuation. |
The exploration of dibenzoazocine motifs in these non-traditional areas is still in its early stages, but the unique combination of structural rigidity, conformational flexibility, and synthetic accessibility suggests that these compounds have significant potential for the development of new functional materials and supramolecular systems.
Q & A
Basic Research Questions
Q. What are the standard synthetic routes for 5,6,11,12-tetrahydrodibenzo[b,f]azocine derivatives, and how can reaction yields be optimized?
- Methodology : The synthesis typically involves cyclization of Tröger’s base analogues using trifluoroacetic anhydride (TFAA) or hydrochloric acid under reflux. For example, Method A (literature conditions) works for compounds 1 and 2 , but Methods B and C (using TFAA for dinitrosamine generation) are required for substrates insoluble in aqueous media . Optimization strategies include:
- Adjusting solvent systems (e.g., THF for sodium borohydride reductions to avoid solubility issues) .
- Shortening reduction times (<1 hour) to prevent yield losses due to side reactions .
- Using column chromatography with tailored eluents (e.g., ethyl acetate/dichloromethane mixtures) to purify products like 9 (79% yield) or 10 (81% yield) .
Q. How do solvent choice and hydrogen bonding influence the NMR spectral characteristics of these compounds?
- Methodology : In CDCl₃, all aromatic protons appear as singlets due to rapid conformational averaging, while in DMSO-d₆, hydrogen bonding slows dynamics, splitting signals into doublets or broad singlets (e.g., protons 8, 9, 11, 12 in 9 ) . To confirm solvent effects:
- Conduct variable-temperature NMR: At 358K in DMSO-d₆, split peaks merge into broad singlets, while at 418K, doublets reemerge, confirming temperature-dependent conformational exchange .
- Compare coupling constants in polar vs. nonpolar solvents to infer hydrogen-bonding strength .
Advanced Research Questions
Q. How can conformational dynamics of the azocine ring be analyzed using variable-temperature NMR and computational methods?
- Methodology : The chair and twist-boat conformers of the eight-membered ring interconvert via low-energy barriers (~50–60 kJ/mol). To study this:
- Use ab initio calculations (e.g., GIAO/B3LYP/6-31G*) to predict chemical shifts for each conformer .
- Perform lineshape analysis of ¹H NMR spectra at multiple temperatures (e.g., –40°C to 100°C) to extract activation parameters (ΔG‡) .
- Assign ¹³C NMR signals to specific conformers by correlating experimental shifts with computed values .
Q. What strategies are effective in resolving contradictions in reactivity data when these compounds are used in Tröger’s base analogue synthesis?
- Methodology : Discrepancies in reaction rates or yields (e.g., 26 requiring 72 hours vs. typical 18 hours) arise from steric hindrance or poor nucleophilicity. Solutions include:
- Modifying substituents: 4,10-methyl groups in 11 reduce racemization but slow ethanolysis, necessitating reflux conditions .
- Screening catalysts: NiCl₂·6H₂O improves nitrosamine reduction efficiency compared to CuCl-HCl .
- Monitoring decomposition pathways: Compound 17 degrades to 20 under light/air exposure; X-ray crystallography confirms structural changes .
Q. How can these compounds be functionalized for applications in asymmetric catalysis or supramolecular chemistry?
- Methodology : Their rigid, chiral structure makes them suitable for:
- Host-guest systems : Introduce phenyl "straps" via condensation with benzaldehyde to create Tröger’s base analogues with enhanced binding pockets .
- Liquid crystals : Design banana-shaped molecules by coupling azocine cores with aromatic moieties (e.g., for photovoltaic or sensor applications) .
- Asymmetric catalysis : Attach chiral auxiliaries (e.g., methoxy or nitro groups at positions 2,8) to modulate enantioselectivity in reactions .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
